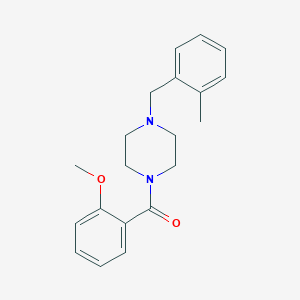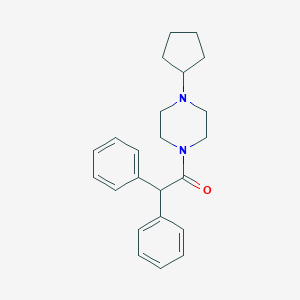![molecular formula C21H25ClN2O4 B249199 (3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE](/img/structure/B249199.png)
(3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of aromatic and piperazine structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the core piperazine structure. The process may include:
Formation of Piperazine Core: This can be achieved by reacting ethylenediamine with diethylene glycol under acidic conditions.
Introduction of Aromatic Groups: The aromatic groups are introduced through nucleophilic substitution reactions. For instance, 3-chlorobenzoyl chloride can be reacted with the piperazine core in the presence of a base like triethylamine.
Methoxylation: The trimethoxybenzyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,4,5-trimethoxybenzyl chloride and an aluminum chloride catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
化学反应分析
Types of Reactions
(3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of nitro or sulfonic acid groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, (3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can be used to study receptor-ligand interactions due to its potential binding affinity to certain biological targets.
Medicine
Medically, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with neurotransmitter receptors, making it a candidate for the development of new drugs for neurological conditions.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound may bind to neurotransmitter receptors, modulating their activity and affecting signal transduction pathways. This interaction can lead to changes in cellular responses, which could be harnessed for therapeutic purposes.
相似化合物的比较
Similar Compounds
(3-Chloro-phenyl)-piperazine: Lacks the trimethoxybenzyl group, making it less complex.
(2,4,5-Trimethoxybenzyl)-piperazine: Lacks the chlorophenyl group, affecting its binding properties.
(3-Chloro-phenyl)-[4-(methoxy-benzyl)-piperazin-1-yl]-methanone: Similar but with fewer methoxy groups, which may alter its reactivity and binding affinity.
Uniqueness
The uniqueness of (3-CHLOROPHENYL)[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE lies in its combination of functional groups, which provides a unique set of chemical and biological properties
属性
分子式 |
C21H25ClN2O4 |
|---|---|
分子量 |
404.9 g/mol |
IUPAC 名称 |
(3-chlorophenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H25ClN2O4/c1-26-18-13-20(28-3)19(27-2)12-16(18)14-23-7-9-24(10-8-23)21(25)15-5-4-6-17(22)11-15/h4-6,11-13H,7-10,14H2,1-3H3 |
InChI 键 |
LJGSZSRNFDQHOP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


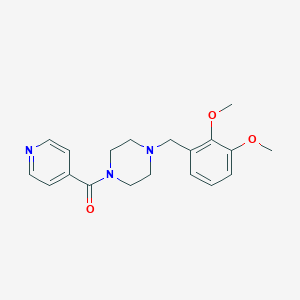
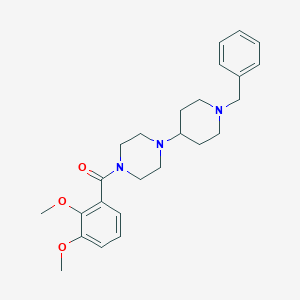
![1-(3,5-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B249118.png)
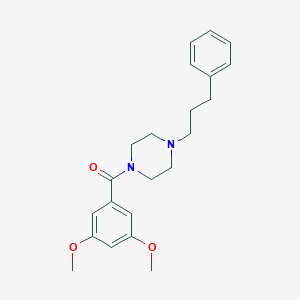
METHANONE](/img/structure/B249125.png)
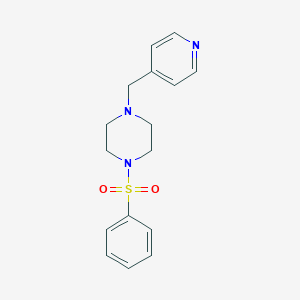
![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)
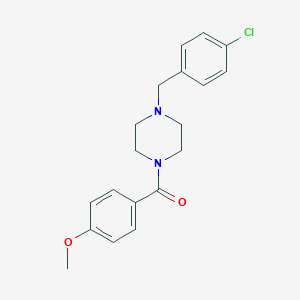
![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)
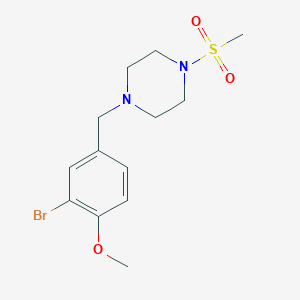
![2,2-DIPHENYL-1-[4-(3,4,5-TRIMETHOXYBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B249137.png)
